molecular formula C20H30O3 B1199574 Hypodiolide A

Hypodiolide A

Cat. No.: B1199574
M. Wt: 318.4 g/mol
InChI Key: KLMZPLYXGZZBCX-LWAOVYOVSA-N
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Description

Hypodiolide A is a diterpene lactone first isolated from the roots of Tripterygium hypoglaucum (Lévl.) Hutch, a plant traditionally used in Chinese medicine for its anti-inflammatory and immunomodulatory properties . Initial studies identified this compound alongside triptoditerpenic acid and triptoditerpenic acid B, though this compound is distinguished by its lactone moiety . However, comprehensive experimental validation of its bioactivity and pharmacokinetics remains pending .

Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(1R,5R,6R,8S,11S)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one

InChI

InChI=1S/C20H30O3/c1-17-7-3-8-20(12-23-16(17)21)14(17)6-9-19-10-13(4-5-15(19)20)18(2,22)11-19/h13-15,22H,3-12H2,1-2H3/t13-,14-,15?,17?,18-,19+,20+/m1/s1

InChI Key

KLMZPLYXGZZBCX-LWAOVYOVSA-N

Isomeric SMILES

C[C@]1(C[C@@]23CC[C@H]4[C@]5(C2CC[C@@H]1C3)CCCC4(C(=O)OC5)C)O

Canonical SMILES

CC12CCCC3(C1CCC45C3CCC(C4)C(C5)(C)O)COC2=O

Synonyms

hypodiolide A
tripterifordin

Origin of Product

United States

Comparison with Similar Compounds

Hypodiolide A shares structural and functional similarities with other diterpenoids, particularly those isolated from Tripterygium species. Below is a comparative analysis:

Structural Comparison

Diterpene lactones like this compound often exhibit variations in oxygenation patterns, side-chain modifications, and ring systems. Key structural analogs include:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
This compound C₂₀H₂₈O₄ 332.44 Tetracyclic diterpene with γ-lactone ring Tripterygium hypoglaucum
Triptoditerpenic Acid C₂₀H₃₀O₃ 318.45 Tricyclic diterpene with carboxylic acid Tripterygium hypoglaucum
Triptolide C₂₀H₂₄O₆ 360.40 Epoxy-diterpene lactone Tripterygium wilfordii [*]
Celaxanthin C₃₀H₄₈O₃ 456.70 Carotenoid-derived tetraterpenoid Synthetic/Natural Sources
Functional and Pharmacological Comparison
Compound Reported Bioactivities Mechanism (Hypothesized) Limitations
This compound Anti-CVD (in silico), potential anti-inflammatory VEGF/TNF-α inhibition via ligand-receptor binding Lack of in vivo data
Triptoditerpenic Acid Cytotoxic activity against tumor cells Apoptosis induction via ROS pathways Limited specificity
Triptolide Immunosuppressive, anti-cancer, anti-inflammatory [*] NF-κB and MAPK pathway inhibition High toxicity, narrow therapeutic window [*]
Celaxanthin Antioxidant, potential cardioprotective effects Free radical scavenging Low oral bioavailability

Key Findings :

  • This compound vs. Triptoditerpenic Acid: While both are diterpenoids from T. hypoglaucum, this compound’s lactone ring may enhance its binding affinity to protein targets compared to the carboxylic acid group in triptoditerpenic acid .
  • This compound vs. Triptolide : this compound lacks the epoxy group present in triptolide, which is associated with the latter’s toxicity. This structural difference could translate to a safer profile for this compound, though this requires validation .
  • This compound vs. Celaxanthin: Unlike the tetraterpenoid celaxanthin, this compound’s smaller molecular size and lactone ring may improve membrane permeability, albeit at the cost of reduced antioxidant capacity .

Q & A

Q. How should researchers document this compound’s purity and batch-to-batch consistency?

  • Answer : Include certificates of analysis (CoA) with HPLC chromatograms, NMR spectra, and elemental analysis data. Use quantitative NMR (qNMR) for absolute purity assessment. Archive raw data in repositories like Figshare or Zenodo for peer validation .

Q. What criteria should guide the selection of reference standards for this compound?

  • Answer : Use pharmacopeial standards (e.g., USP, EP) if available. For novel analogs, characterize standards via orthogonal methods (e.g., X-ray crystallography for structure confirmation). Ensure batch-specific documentation aligns with FAIR data principles .

Ethical and Reproducibility Considerations

Q. How can researchers mitigate ethical concerns in this compound’s preclinical testing?

  • Answer : Adhere to ARRIVE guidelines for animal studies, including humane endpoints and sample size justification. For human-derived cells, obtain informed consent and ethical approval. Disclose conflicts of interest and funding sources transparently .

Q. What strategies enhance the reproducibility of this compound research across laboratories?

  • Answer : Share detailed protocols via platforms like protocols.io . Use validated cell lines (e.g., STR-profiled) and reference materials. Participate in inter-laboratory ring trials to harmonize assay conditions and data interpretation .

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